molecular formula C19H14FNO4S B1387298 4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid CAS No. 1170814-13-7

4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid

Cat. No.: B1387298
CAS No.: 1170814-13-7
M. Wt: 371.4 g/mol
InChI Key: UONHUHLBHUDTKA-UHFFFAOYSA-N
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Description

4-{[(3’-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid is a versatile chemical compound used in various scientific research fields. Its unique properties make it suitable for applications in drug development, materials science, and chemical synthesis.

Preparation Methods

The synthesis of 4-{[(3’-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it ideal for synthesizing complex organic molecules. The process involves the coupling of boron reagents with halides in the presence of a palladium catalyst .

Chemical Reactions Analysis

4-{[(3’-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

4-{[(3’-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid is used in various scientific research applications, including:

    Drug Development: It serves as a building block for synthesizing pharmaceutical compounds.

    Materials Science: It is used in the development of advanced materials with specific properties.

    Chemical Synthesis: It acts as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{[(3’-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to participate in various biochemical reactions, influencing the activity of enzymes and other proteins. This interaction can lead to changes in cellular processes, making the compound useful in drug development and other applications.

Comparison with Similar Compounds

4-{[(3’-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid can be compared with other similar compounds, such as:

    4-{[(4’-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid: This compound has a similar structure but with a different position of the fluorine atom.

    4-{[(3’-Chlorobiphenyl-4-yl)sulfonyl]amino}benzoic acid: This compound has a chlorine atom instead of a fluorine atom, leading to different chemical properties.

These comparisons highlight the uniqueness of 4-{[(3’-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid in terms of its specific chemical structure and properties.

Properties

IUPAC Name

4-[[4-(3-fluorophenyl)phenyl]sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO4S/c20-16-3-1-2-15(12-16)13-6-10-18(11-7-13)26(24,25)21-17-8-4-14(5-9-17)19(22)23/h1-12,21H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONHUHLBHUDTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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